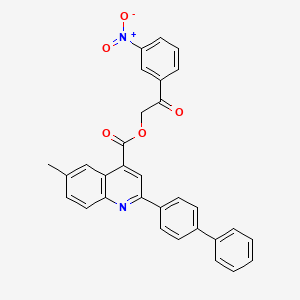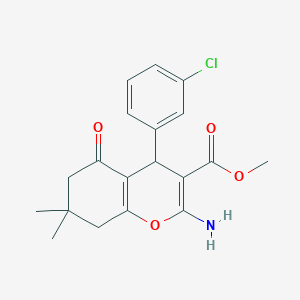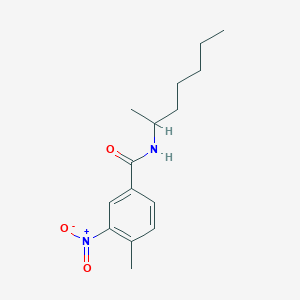![molecular formula C21H18N2O7 B12463260 2-(4-nitrophenyl)-2-oxoethyl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate](/img/structure/B12463260.png)
2-(4-nitrophenyl)-2-oxoethyl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-nitrophenyl)-2-oxoethyl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate is a complex organic compound characterized by its unique structural features This compound contains a nitrophenyl group, an oxoethyl group, and a dioxooctahydro-ethenocyclopropa-isoindolyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-nitrophenyl)-2-oxoethyl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate typically involves multi-step organic reactions. One common approach is the condensation of 4-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification reactions. The reaction conditions often include the use of solvents like ethanol or acetic acid and catalysts such as hydrochloric acid or sulfuric acid to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
2-(4-nitrophenyl)-2-oxoethyl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxoethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium on carbon, sodium borohydride.
Nucleophiles: Ammonia, amines, thiols.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted products depending on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
2-(4-nitrophenyl)-2-oxoethyl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Wirkmechanismus
The mechanism of action of 2-(4-nitrophenyl)-2-oxoethyl (1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)acetate involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound’s ability to form covalent bonds with nucleophiles allows it to modify proteins and enzymes, potentially altering their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(4-nitrophenyl)-1,3-dioxolane: Shares the nitrophenyl group but differs in the dioxolane ring structure.
(4-nitrophenyl)(2,4,6-trimethylphenyl)iodonium triflate: Contains a nitrophenyl group and an iodonium moiety, used in different chemical contexts.
Eigenschaften
Molekularformel |
C21H18N2O7 |
|---|---|
Molekulargewicht |
410.4 g/mol |
IUPAC-Name |
[2-(4-nitrophenyl)-2-oxoethyl] 2-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)acetate |
InChI |
InChI=1S/C21H18N2O7/c24-16(10-1-3-11(4-2-10)23(28)29)9-30-17(25)8-22-20(26)18-12-5-6-13(15-7-14(12)15)19(18)21(22)27/h1-6,12-15,18-19H,7-9H2 |
InChI-Schlüssel |
AFLSSLASNAFAIK-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C1C3C=CC2C4C3C(=O)N(C4=O)CC(=O)OCC(=O)C5=CC=C(C=C5)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[4-(4-Nitrophenoxy)phenyl]-2-oxoethyl 1-{[(2-chlorophenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12463209.png)
![N-[4-(3-amino-5-methylcyclohexyl)pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide dihydrochloride](/img/structure/B12463211.png)
![4-(4-benzylpiperazin-1-yl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12463217.png)
![4-bromo-N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-2-fluorobenzamide](/img/structure/B12463223.png)
![1-(4-methylphenyl)-1-oxopropan-2-yl 2-[4-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]quinoline-4-carboxylate](/img/structure/B12463225.png)

![5-[2-[[1-[[6-Amino-1-[[4-amino-1-[2-[2-[2-[[[1-[[1-[2-[2-[2-[[2-[[2-[[(1-amino-3-hydroxypropan-2-yl)amino]methyl]pyrrolidin-1-yl]methyl]pyrrolidin-1-yl]methyl]pyrrolidin-1-yl]ethylamino]ethylamino]-3-hydroxypropan-2-yl]amino]-3-hydroxypropan-2-yl]amino]methyl]pyrrolidin-1-yl]ethylamino]ethylamino]-4-oxobutan-2-yl]amino]hexan-2-yl]amino]-4-methylpentan-2-yl]amino]ethylamino]-4-[[2-[2-[[2-(ethylamino)-4-methylpentyl]amino]ethylamino]-3-methylpentyl]amino]pentanoic acid](/img/structure/B12463236.png)
![2-{[(4-Fluorophenyl)carbamothioyl]amino}benzamide](/img/structure/B12463242.png)


